- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reactionChemical Communications (Cambridge, 2022, 58(81), 11458-11461,
Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)

3-(3-methylphenyl)prop-2-enal structure
Nombre del producto:3-(3-methylphenyl)prop-2-enal
Número CAS:93614-80-3
MF:C10H10O
Megavatios:146.185802936554
MDL:MFCD08460293
CID:94327
PubChem ID:11788369
3-(3-methylphenyl)prop-2-enal Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-(m-Tolyl)acrylaldehyde
- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)
- 3-METHYL CINNAMALDEHYDE
- meta-methylcinnamaldehyde
- m-Methylzimtaldehyd
- (2E)-3-(3-Methylphenyl)-2-propenal
- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)
- (E)-3-(3-Methylphenyl)acrolein
- (E)-3-Methylcinnamaldehyde
- trans-3-Methylcinnamaldehyde
- 3-(3-methylphenyl)prop-2-enal
- D97428
- AKOS006290468
- 3-METHYLCINNAMALDEHYDE
- 3-(m-Tolyl)acrylaldehyde
- 93614-80-3
- MFCD08460293
- BS-17936
- 66223-54-9
- CS-0186101
- J-501953
- NCGC00171000-01
- PK04_096269
- (E)-3-(3-methylphenyl)prop-2-enal
- (2E)-3-(3-Methylphenyl)Acrylaldehyde
- b-methylcinnamaldehyde
-
- MDL: MFCD08460293
- Renchi: 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
- Clave inchi: SJLLZWMNPJCLBC-ZZXKWVIFSA-N
- Sonrisas: C(/C1C=CC=C(C)C=1)=C\C=O
Atributos calculados
- Calidad precisa: 146.07300
- Masa isotópica única: 146.073164938g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 149
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1Ų
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.015
- Punto de ebullición: 264.398°C at 760 mmHg
- Punto de inflamación: 93.547°C
- índice de refracción: 1.569
- PSA: 17.07000
- Logp: 2.20710
3-(3-methylphenyl)prop-2-enal PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A669442-25g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 25g |
$380.0 | 2025-02-25 | |
Ambeed | A669442-5g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 5g |
$127.0 | 2025-02-25 | |
Alichem | A019138918-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
eNovation Chemicals LLC | D748965-100g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95+% | 100g |
$1150 | 2024-06-07 | |
Enamine | EN300-257960-1.0g |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 1.0g |
$328.0 | 2023-02-28 | ||
eNovation Chemicals LLC | D748965-5g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95+% | 5g |
$180 | 2024-06-07 | |
Enamine | EN300-257960-5.0g |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 5.0g |
$859.0 | 2023-02-28 | ||
Ambeed | A669442-100mg |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 100mg |
$8.0 | 2025-02-25 | |
Ambeed | A669442-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$35.0 | 2025-02-25 | |
abcr | AB548038-25g |
(E)-3-(m-Tolyl)acrylaldehyde, 95%; . |
93614-80-3 | 95% | 25g |
€609.30 | 2024-08-02 |
3-(3-methylphenyl)prop-2-enal Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complexCatalysis Letters, 2005, 102(3-4), 281-284,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
Referencia
- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagentChemical Science, 2018, 9(11), 2986-2990,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
Referencia
- Development and Investigation of an Organocatalytic Enantioselective [10+2] CycloadditionACS Catalysis, 2020, 10(18), 10784-10793,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Toluene ; 17 h, 80 °C
Referencia
- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysisChemical Science, 2019, 10(14), 4107-4115,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
Referencia
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomeraseOrganic & Biomolecular Chemistry, 2023, 21(10), 2086-2090,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infectionsEuropean Journal of Medicinal Chemistry, 2018, 145, 235-251,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Referencia
- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydesTetrahedron Letters, 2011, 52(25), 3208-3211,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl AzidesOrganic Letters, 2007, 9(25), 5191-5194,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
Referencia
- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler ReactionChemistry - A European Journal, 2022, 28(25),,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic AcidsOrganic Letters, 2020, 22(8), 3149-3154,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referencia
- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and BromidesOrganic Letters, 2003, 5(5), 777-780,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
Referencia
- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated AldehydesLetters in Organic Chemistry, 2018, 15(10), 845-853,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C
Referencia
- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcoholChemical Communications (Cambridge, 2010, 46(3), 415-417,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt
Referencia
- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydesTetrahedron Letters, 2010, 51(3), 482-484,
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C
Referencia
- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acidChemical Communications (Cambridge, 2018, 54(17), 2166-2168,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt
Referencia
- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imagingBioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C
Referencia
- General palladium-catalyzed aerobic dehydrogenation to generate double bondsChemical Science, 2012, 3(3), 883-886,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
Referencia
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated DienesChemistry - A European Journal, 2013, 19(12), 3833-3837,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Toluene ; overnight, 80 °C
Referencia
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromaticsJournal of Medicinal Chemistry, 2021, 64(17), 12938-12963,
3-(3-methylphenyl)prop-2-enal Raw materials
- m-Tolualdehyde
- 3-Iodotoluene
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3-Ethynyltoluene
- 3-(3-methylphenyl)propanal
- (Triphenylphosphoranylidene)acetaldehyde
- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-
- Bromodichloromethane (stabilized with Ethanol)
- Benzene, 1-methyl-3-(2-propenyl)-
- 3-Methylstyrene
- 2-oxoacetic acid
- Allylidene Diacetate
- 3-(3-methylphenyl)prop-2-en-1-ol
- Benzenemethanol, a-ethynyl-3-methyl-
- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)
3-(3-methylphenyl)prop-2-enal Preparation Products
3-(3-methylphenyl)prop-2-enal Literatura relevante
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):342.0/1025.0